
2,3-Dimethyl-4,6-diphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4,6-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,6-diphenylpyridine can be achieved through various methods. One common approach involves the condensation of β-enamine carbonyl compounds with rongalite, which serves as a C1 unit for the assembly of the pyridine ring . This method is advantageous due to its broad functional group tolerance and the ability to produce substituted pyridine derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and specific solvents to facilitate the reaction and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-4,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, benzene, and toluene . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4,6-diphenylpyridine has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-4,6-diphenylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-Dimethyl-4,6-diphenylpyridine include:
- 2,6-Diphenylpyridine
- 2,4,6-Triphenylpyridine
- 2,3,5,6-Tetrasubstituted pyridines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of methyl groups at positions 2 and 3, along with phenyl groups at positions 4 and 6, influences its electronic structure and makes it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H17N |
|---|---|
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2,3-dimethyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-15(2)20-19(17-11-7-4-8-12-17)13-18(14)16-9-5-3-6-10-16/h3-13H,1-2H3 |
InChI-Schlüssel |
TYNZCKZFTMNWIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
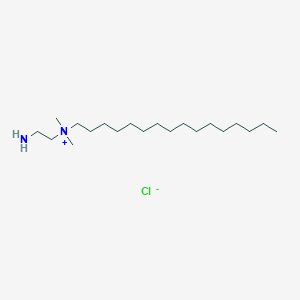
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)
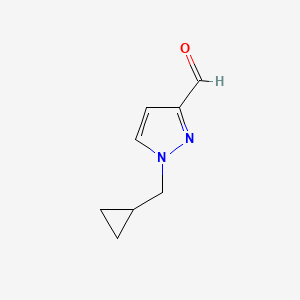
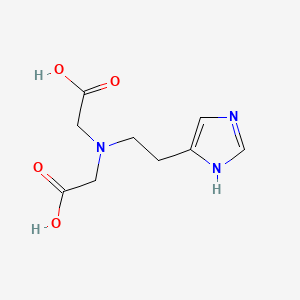

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
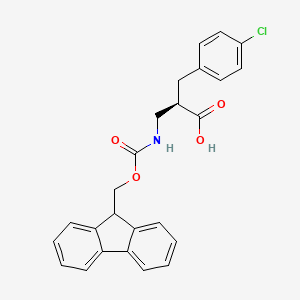
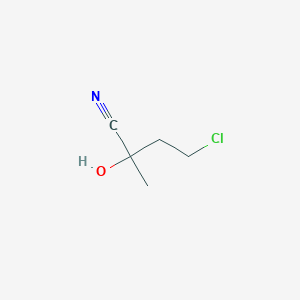


![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
